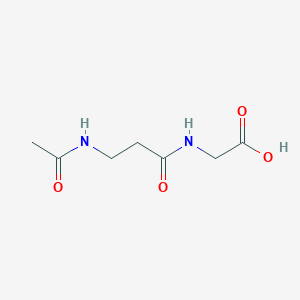

2-(3-Acetamidopropanamido)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetamidopropanoylamino)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O4/c1-5(10)8-3-2-6(11)9-4-7(12)13/h2-4H2,1H3,(H,8,10)(H,9,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXTZKHLVGWMMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC(=O)NCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16882-75-0 | |

| Record name | 2-(3-acetamidopropanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Acetamidopropanamido Acetic Acid and Analogues

Established Peptide Coupling Strategies for Amide Bond Formation

The formation of the amide linkage is the crucial step in the synthesis of 2-(3-acetamidopropanamido)acetic acid. This is typically achieved by activating the carboxyl group of an N-protected amino acid, in this case, N-acetyl-β-alanine, to facilitate its reaction with the amino group of another amino acid, such as a glycine (B1666218) ester.

Dicyclohexylcarbodiimide (B1669883) (DCC) and Hydroxybenzotriazole (HOBT) Mediated Coupling

One of the most established and widely used methods for peptide bond formation utilizes dicyclohexylcarbodiimide (DCC) as the coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. bachem.com

The reaction mechanism involves the activation of the carboxylic acid of N-acetyl-β-alanine by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amino group of the glycine component. However, this intermediate can also rearrange to a stable N-acylurea, a common side reaction. The inclusion of HOBt mitigates this by converting the O-acylisourea into an HOBt-active ester, which is less prone to racemization and side reactions. youtube.com This active ester then reacts with the amine to form the desired peptide bond, regenerating HOBt. The primary byproduct of this reaction is dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can often be removed by filtration. peptide.com

A typical procedure for the synthesis of a dipeptide like Ac-β-Ala-Gly-OH using this method would involve:

Dissolving N-acetyl-β-alanine and HOBt in a suitable aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Adding DCC to the solution at a reduced temperature (e.g., 0 °C) to initiate the formation of the active ester.

Introducing the glycine component, often as an ester (e.g., glycine methyl ester hydrochloride) along with a tertiary amine base (like triethylamine (B128534) or N-methylmorpholine) to neutralize the hydrochloride salt.

Allowing the reaction to proceed to completion, followed by filtration to remove the DCU precipitate and subsequent workup and purification steps.

| Reagent/Parameter | Typical Condition | Purpose |

| Coupling Agent | Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid. |

| Additive | 1-Hydroxybenzotriazole (HOBt) | Suppresses racemization and side reactions. |

| Solvent | Dichloromethane (DCM), Dimethylformamide (DMF) | Provides a medium for the reaction. |

| Temperature | 0 °C to room temperature | Controls reaction rate and minimizes side reactions. |

| Base (if using amine salt) | Triethylamine (TEA), N-Methylmorpholine (NMM) | Neutralizes the amine salt. |

Azide (B81097) Coupling Methods in Peptide Synthesis

The azide method is one of the oldest and most reliable techniques for peptide bond formation, particularly valued for its low risk of racemization, making it suitable for fragment condensation. acs.org The process involves the conversion of a carboxylic acid ester to a hydrazide, which is then transformed into a reactive acyl azide.

The synthesis begins with the preparation of the corresponding hydrazide of the N-protected amino acid, for instance, by reacting the methyl or ethyl ester of N-acetyl-β-alanine with hydrazine (B178648) hydrate. The resulting N-acetyl-β-alanyl hydrazide is then converted to the acyl azide by treatment with a nitrosating agent, such as sodium nitrite (B80452) in an acidic medium, at low temperatures. The acyl azide is highly reactive and can directly acylate the amino component (glycine ester) to form the peptide bond. Due to the potential instability of acyl azides, this reaction is typically performed in situ without isolation of the azide intermediate.

While the azide method is known for preserving chiral integrity, it is a multi-step process and the use of hydrazine and the potential formation of explosive intermediates requires careful handling. acs.org

Contemporary Condensing Agents and Their Application

In modern peptide synthesis, a variety of more efficient and convenient coupling reagents have been developed to overcome some of the limitations of older methods. These reagents, often based on phosphonium (B103445) or aminium/uronium salts, generally lead to faster reactions, higher yields, and fewer side reactions. bachem.com

Prominent examples of these contemporary condensing agents include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high coupling efficiency and rapid reaction rates, HATU is particularly effective for difficult couplings. pnas.orgmychemblog.com It is often used with a base like diisopropylethylamine (DIEA).

HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): Similar to HATU, HBTU is a widely used coupling reagent that promotes rapid amide bond formation. nih.gov

BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate): An effective reagent, though its use has become less common due to the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA).

These reagents react with the carboxylic acid of N-acetyl-β-alanine in the presence of a base to form a highly activated species (often an active ester of HOBt or its aza-analogue, HOAt, in the case of HATU), which then rapidly reacts with the glycine component.

| Coupling Agent | Class | Key Features |

| HATU | Aminium/Uronium Salt | Very high reactivity, suitable for difficult couplings. |

| HBTU | Aminium/Uronium Salt | High efficiency, widely used in automated synthesis. |

| PyBOP | Phosphonium Salt | Safer alternative to BOP, avoids HMPA formation. |

| EDC | Carbodiimide | Water-soluble, byproduct is easily removed by washing. |

Synthesis of Amino Acid and Peptide Derivatives Incorporating Acetamide (B32628) Moieties

The synthesis of this compound requires the preparation of the N-acetylated precursor, N-acetyl-β-alanine, and the subsequent introduction of the acyl group.

General Synthetic Routes for Structurally Related Compounds

The synthesis of N-acetylated amino acids, such as N-acetyl-β-alanine, is a straightforward process. A common and efficient method involves the reaction of the parent amino acid with an acetylating agent. google.com For instance, β-alanine can be acetylated using acetic anhydride (B1165640). google.com The reaction is often carried out in an aqueous solution under basic conditions (Schotten-Baumann conditions) or in glacial acetic acid. google.com The use of acetic anhydride in acetic acid at elevated temperatures has been reported to give high yields of N-acetylated amino acids. globethesis.com

The general scheme for the synthesis of N-acetyl-β-alanine is as follows: β-alanine + Acetic Anhydride → N-acetyl-β-alanine + Acetic Acid

Once the N-acetylated amino acid is prepared, it can be coupled with other amino acids or their esters to form a variety of dipeptides and larger peptide structures using the coupling methodologies described in section 2.1.

Strategies for N-Terminal Acetylation and Acyl Group Introduction

N-terminal acetylation is a common modification in peptides and proteins and the principles can be applied to the synthesis of compounds like this compound. rsc.org This modification can be introduced either by starting the synthesis with an N-acetylated amino acid or by acetylating the free N-terminus of a pre-formed peptide.

For the synthesis of the target molecule, the most direct route is the coupling of pre-synthesized N-acetyl-β-alanine with a glycine derivative. However, in the context of synthesizing analogues on a solid support (solid-phase peptide synthesis), a dipeptide (e.g., β-Ala-Gly-resin) could be assembled first, followed by the acetylation of the N-terminal β-alanine residue.

Stereoselective Synthesis of Chiral Centers within the Peptide Backbone

The specific molecule this compound is achiral. However, the introduction of substituents into its peptide-like backbone can create chiral centers, making stereoselective synthesis a critical consideration for producing specific stereoisomers of its analogues. The spatial arrangement of atoms at these chiral centers can significantly influence the biological activity and physical properties of the resulting molecules. frontiersin.orgnih.gov

A primary strategy for achieving stereoselectivity is the use of chiral building blocks, such as optically pure amino acids, during the synthesis. For example, if a methyl group were to be introduced at the α-carbon of the N-(2-aminoethyl)glycine backbone, starting with enantiomerically pure L-alanine or D-alanine would dictate the stereochemistry at that position. nih.gov

Reductive amination is a commonly employed method for creating α-chiral aminoethylglycine backbones. nih.gov This approach has been used to prepare a variety of α-chiral PNAs with side chains derived from amino acids. Another technique involves solid-phase synthesis of chiral monomers. nih.gov A significant challenge in synthesizing chiral α-PNAs is the potential for racemization of the α-carbon during the oligomer synthesis. nih.gov Studies have shown that using coupling conditions such as DIC/HOBt can minimize this issue. nih.gov

The stereochemistry of the peptide backbone can be crucial for biological interactions. For instance, in β-PNAs, the stereochemistry at the β-carbon, derived from L-alanine (S-configuration), is essential for its ability to hybridize with DNA, whereas the R-configuration derived from D-alanine does not bind. nih.gov This highlights the profound impact of chirality on the molecular function of such analogues.

Optimization of Reaction Conditions and Yields for Complex Amide Synthesis

The synthesis of this compound involves the formation of two amide bonds. Optimizing the reaction conditions for these coupling steps is essential for maximizing the yield and purity of the final product. Key parameters that are typically adjusted include the choice of coupling reagents, solvent, temperature, and reaction time. numberanalytics.com

A variety of coupling reagents are available for amide bond formation, each with its own advantages. A study on DNA-encoded combinatorial libraries found that a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and N,N'-diisopropylethylamine (DIPEA) provided high conversion rates for a wide range of carboxylic acids. nih.govacs.org This methodology proved effective for both primary and secondary amines. nih.govacs.org

The choice of solvent can significantly affect the reaction's outcome by influencing the solubility of reactants and the stability of transition states. numberanalytics.com Polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. numberanalytics.com Temperature is another critical factor; while higher temperatures can increase the reaction rate, they may also lead to undesirable side reactions or decomposition of sensitive molecules. numberanalytics.comresearchgate.netresearchgate.net Therefore, a balance must be struck to achieve an efficient conversion.

A systematic approach, such as screening different solvents and temperatures, can help identify the optimal conditions for a specific amide bond formation. numberanalytics.com The concentration of reactants also plays a role; higher concentrations can lead to faster reactions but may also increase the likelihood of side reactions. numberanalytics.com

Below is an interactive data table summarizing key parameters for optimizing complex amide synthesis:

Chromatographic and Non-Chromatographic Purification Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and the final this compound is crucial to remove unreacted starting materials, reagents, and byproducts. A combination of chromatographic and non-chromatographic methods is often employed to achieve high purity.

Chromatographic Techniques are powerful for separating complex mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. americanpeptidesociety.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used and highly effective method for purifying peptides and peptide-like molecules. polypeptide.comgilson.commdpi.com It separates compounds based on their hydrophobicity, using a non-polar stationary phase (like C18) and a polar mobile phase, typically a gradient of water and an organic solvent such as acetonitrile (B52724). americanpeptidesociety.orgpolypeptide.com

Ion-Exchange Chromatography (IEC) separates molecules based on their net charge. americanpeptidesociety.orggilson.com This technique is particularly useful for purifying charged peptides by using a charged stationary phase that interacts with the oppositely charged molecules. americanpeptidesociety.orggilson.com

Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their size. americanpeptidesociety.orgnih.gov It is useful for removing aggregates or separating compounds with significant differences in molecular weight. americanpeptidesociety.org

Non-Chromatographic Techniques offer simpler and often more scalable methods for purification.

Recrystallization is a common and effective technique for purifying solid compounds. researchgate.net The crude product is dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals while impurities remain in the solution. researchgate.net Solvents like ethanol, acetone, or acetonitrile can be effective for recrystallizing amides. researchgate.net

Liquid-Liquid Extraction is used to separate compounds based on their differing solubilities in two immiscible liquid phases, typically an aqueous and an organic layer. researchgate.net This is often used in the workup procedure to remove soluble impurities by washing the reaction mixture with acidic or basic solutions. researchgate.net

Precipitation can be used to isolate a product by adding a solvent in which it is insoluble, causing it to precipitate out of the solution. This can be a rapid method for initial purification. researchgate.net

Solid-Phase Extraction (SPE) can also be employed for purification, offering a simple and economical alternative to preparative HPLC in some cases. nih.gov

The following table provides a summary of purification techniques:

Structural Elucidation and Conformational Analysis of 2 3 Acetamidopropanamido Acetic Acid

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to determining the chemical structure of a molecule. Each technique provides unique information about the connectivity, functional groups, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution.

¹H NMR: A proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. For N-acetyl-β-alanylglycine, one would anticipate signals corresponding to the acetyl methyl protons, the two methylene (B1212753) groups of the β-alanine residue, the methylene group of the glycine (B1666218) residue, and the two amide protons. The chemical shifts (δ, in ppm) and coupling constants (J, in Hz) between adjacent protons would confirm the connectivity of the peptide backbone.

¹³C NMR: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom, including the two carbonyl carbons (one amide and one carboxylic acid), the methyl carbon of the acetyl group, and the three distinct methylene carbons in the backbone.

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. This data would be crucial for unambiguously assigning all ¹H and ¹³C signals and confirming the peptide bond between the β-alanine and glycine units.

No published ¹H, ¹³C, or 2D NMR spectra providing these specific assignments for 2-(3-Acetamidopropanamido)acetic acid could be located.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key vibrational bands expected for this compound would include:

O-H Stretch: A broad absorption band for the carboxylic acid hydroxyl group.

N-H Stretch: Peaks corresponding to the two amide N-H bonds.

C-H Stretch: Absorptions for the methyl and methylene C-H bonds.

C=O Stretch: Strong, characteristic absorption bands for the carbonyl groups of the carboxylic acid and the two amides (Amide I band).

N-H Bend: A characteristic absorption for the amide linkage (Amide II band).

While general spectral regions for these functional groups are known, a specific, experimentally obtained FTIR spectrum for this compound is not available in the literature.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The exact mass of this compound (C₇H₁₂N₂O₄) is 188.0797 Da. HRMS analysis would need to find a molecular ion peak corresponding to this value (e.g., [M+H]⁺ at 189.0875 or [M+Na]⁺ at 211.0695) to confirm the molecular formula.

A published HRMS spectrum confirming the molecular formula of this compound could not be found.

Advanced Structural Analysis Methods

Beyond initial characterization, advanced techniques provide detailed insight into the three-dimensional structure and dynamic behavior of a molecule.

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would reveal:

The exact bond lengths, bond angles, and torsion angles of the molecule.

The preferred conformation of the peptide backbone and side chains.

The intermolecular interactions, such as hydrogen bonding networks, that dictate how the molecules pack into a crystal lattice.

No crystallographic data or published crystal structure for this compound is available in structural databases.

Computational Approaches for Conformational Analysis and Tautomeric Studies

In the absence of experimental data, computational chemistry serves as a powerful tool to predict molecular properties. Methods like Density Functional Theory (DFT) or other ab initio calculations could be used to:

Perform a conformational search to identify low-energy structures (conformers) of the molecule in the gas phase or in solution.

Analyze the dihedral angles of the backbone to understand its flexibility and preferred shapes.

Investigate the potential for different tautomers, particularly involving the amide and carboxylic acid groups.

Predict spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) that could be compared with future experimental data.

No specific computational studies focusing on the conformational landscape or tautomeric equilibrium of this compound have been published.

Assessment of Solution-State Conformation and Dynamics

The solution-state conformation of this compound, a molecule of interest for its potential applications in biochemical and pharmaceutical research, is critical to understanding its function and interactions. The flexibility of its backbone, influenced by the surrounding solvent and intramolecular forces, dictates its three-dimensional structure and dynamic behavior. The assessment of its conformation in solution is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.

Influence of Solvent on Conformation

The conformation of peptides and peptide-like molecules such as this compound is known to be highly dependent on the solvent environment. In polar protic solvents like water, the molecule is likely to adopt a more extended conformation to maximize hydrogen bonding with solvent molecules. The water molecules can effectively solvate the amide and carboxyl groups, reducing the likelihood of intramolecular hydrogen bond formation. In contrast, in less polar or aprotic solvents, the propensity for intramolecular hydrogen bonding increases, which can lead to more folded or compact structures. The interplay between solute-solvent and intramolecular interactions governs the conformational equilibrium.

NMR Spectroscopic Analysis

¹H and ¹³C NMR: The chemical shifts of the proton and carbon nuclei provide initial information about the local electronic environment. For instance, the chemical shifts of the amide protons are sensitive to their involvement in hydrogen bonding.

COSY and TOCSY: Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY) experiments would be used to establish through-bond scalar couplings between protons, aiding in the assignment of resonances to specific protons within the molecule.

NOESY and ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are crucial for determining through-space proximities between protons. The intensity of NOE or ROE cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing valuable constraints for structural modeling. For a flexible molecule like this compound, these experiments would reveal which parts of the molecule are, on average, close to each other in solution.

Coupling Constants: The vicinal proton-proton coupling constants (³J) obtained from high-resolution ¹H NMR spectra can be used to estimate dihedral angles using the Karplus equation. This information is vital for defining the backbone conformation.

Intramolecular Hydrogen Bonding

The potential for intramolecular hydrogen bonding in this compound exists between the amide protons and the carbonyl oxygens. The formation of such bonds would lead to specific folded conformations, such as β-turns or γ-turns. The presence of these hydrogen bonds can be inferred from the temperature dependence of the amide proton chemical shifts. A small temperature coefficient suggests that the amide proton is involved in a stable intramolecular hydrogen bond and is shielded from the solvent.

Computational Modeling and Molecular Dynamics

In the absence of extensive experimental data, computational methods such as molecular dynamics (MD) simulations can provide significant insights into the solution-state conformational ensemble of this compound. These simulations can model the behavior of the molecule in a solvent box over time, allowing for the exploration of its conformational landscape. From these simulations, one can derive information about the most populated conformational states, the dihedral angle distributions, and the dynamics of intramolecular interactions.

Hypothetical Research Findings and Data Tables

Although specific experimental data is not available, a hypothetical summary of research findings for this compound in a common NMR solvent like DMSO-d₆ is presented below for illustrative purposes.

Detailed Research Findings:

In a hypothetical study, the solution-state structure of this compound in DMSO-d₆ was investigated. The ¹H NMR spectrum was fully assigned using COSY and TOCSY experiments. The temperature coefficients of the amide protons were measured to probe for intramolecular hydrogen bonding. The NH of the glycine residue showed a smaller temperature coefficient compared to the β-alanine NH, suggesting its potential involvement in a weak intramolecular hydrogen bond.

NOESY experiments revealed key through-space correlations. A notable NOE was observed between the acetyl methyl protons and one of the β-protons of the β-alanine residue, indicating a degree of folding in that region. Furthermore, weak NOEs between the α-protons of the glycine and the β-protons of the β-alanine residue suggest the presence of a population of conformers with a turn-like structure.

MD simulations in a DMSO box were performed to complement the NMR data. The simulations indicated a highly flexible molecule, existing as a broad ensemble of conformations. The most populated clusters from the simulation showed a tendency to form a γ-turn involving the glycine amide proton and the β-alanine carbonyl oxygen.

Interactive Data Table: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Atom Name | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetyl-CH₃ | 1.85 | 22.5 |

| Acetyl-C=O | - | 170.1 |

| β-Ala-NH | 7.98 | - |

| β-Ala-α-CH₂ | 3.25 | 35.8 |

| β-Ala-β-CH₂ | 2.30 | 34.2 |

| β-Ala-C=O | - | 171.5 |

| Gly-NH | 8.15 | - |

| Gly-α-CH₂ | 3.75 | 41.3 |

| Gly-C=O | - | 172.8 |

| Gly-OH | 12.50 | - |

Interactive Data Table: Hypothetical NOE Correlations and Inferred Distances

| Proton 1 | Proton 2 | NOE Intensity | Inferred Distance (Å) |

| Acetyl-CH₃ | β-Ala-β-H | Medium | ~3.0 |

| β-Ala-α-H | β-Ala-NH | Strong | ~2.5 |

| β-Ala-α-H | Gly-NH | Weak | ~4.0 |

| Gly-α-H | β-Ala-β-H | Weak | ~4.5 |

| Gly-α-H | Gly-NH | Strong | ~2.6 |

Biochemical Interactions and Enzymatic Target Modulation of 2 3 Acetamidopropanamido Acetic Acid

Investigation of Enzyme Inhibition Mechanisms

The potential for 2-(3-Acetamidopropanamido)acetic acid to act as an enzyme inhibitor is primarily inferred from studies of structurally homologous compounds. Its peptide backbone, acetylated N-terminus, and terminal carboxylic acid group are key features for potential enzymatic interactions.

Studies on DNA Methyltransferase Inhibition based on Structural Homology

DNA methyltransferases (DNMTs) are crucial enzymes in epigenetic regulation, and their inhibition is a key target in cancer therapy. nih.govfrontiersin.org The mechanism of DNMTs involves a cysteine thiol group attacking the C6 position of cytosine, facilitating the transfer of a methyl group from the S-adenosyl-L-methionine (SAM) cofactor. glenresearch.com While direct studies on this compound are not prominent, the principle of structural homology allows for informed postulation.

Compounds that mimic substrates or cofactors can act as inhibitors. For instance, procainamide, which contains an amino benzoic acid structure, and its derivatives have been shown to reverse promoter hypermethylation. nih.gov The acetamido group in this compound could potentially interact with the enzyme's active site. Furthermore, post-translational modifications like acetylation are known to influence DNMT activity, suggesting that compounds mimicking acetylated substrates could interfere with their function. nih.gov Pan-deacetylase inhibitors have been shown to rapidly reduce the activity of DNMT1 and DNMT3a, indicating a link between acetylation status and enzymatic function. nih.gov

Table 1: Comparison of DNMT Inhibitor Characteristics

| Inhibitor Class | Mechanism of Action | Structural Feature of Interest | Relevance to this compound |

|---|---|---|---|

| Nucleoside Analogs (e.g., Azacitidine) | Incorporate into DNA, trapping the enzyme. frontiersin.org | Modified cytosine ring. | Low structural similarity. |

| Non-Nucleoside Inhibitors (e.g., Procainamide derivatives) | Reversal of promoter hypermethylation. nih.gov | Amino benzoic acid scaffold. | Potential for interaction via amide bonds. |

| Pan-Deacetylase Inhibitors (e.g., Panobinostat) | Rapidly reduces DNMT activity, possibly by altering protein acetylation status. nih.gov | Hydroxamic acid group. | The N-acetyl group on the compound could mimic acetylated substrates. |

Exploration of Gamma-Secretase Modulation in Relation to Peptide Derivatives

Gamma-secretase is an intramembrane protease complex implicated in the pathogenesis of Alzheimer's disease through its cleavage of the amyloid precursor protein (APP). nih.govcore.ac.uk Consequently, it is a significant therapeutic target. nih.gov Inhibitors of this complex are often hydrophobic and can readily cross cell membranes. nih.gov

Given that gamma-secretase processes type I integral membrane proteins, peptide-based molecules and peptidomimetics have been extensively studied as inhibitors. nih.gov These compounds can target the active site or allosteric sites of the enzyme complex. nih.govresearchgate.net Gamma-secretase modulators (GSMs) represent a class of compounds that don't block the enzyme's activity outright but shift the cleavage site on APP to produce shorter, less amyloidogenic Aβ peptides. researchgate.netfrontiersin.org The dipeptide structure of this compound makes it a candidate for investigation within this class of modulators, as peptide-like structures can influence substrate recognition and processing by the enzyme.

Research into Methionine Synthase Inhibition Pathways

Methionine synthase is a vital enzyme that catalyzes the remethylation of homocysteine to methionine, a crucial step in both the methionine and folate cycles. nih.govebi.ac.uk There are two main forms of the enzyme: the cobalamin-dependent (MetH) and cobalamin-independent (MetE) forms. ebi.ac.ukclinpgx.org Inhibition of this enzyme can have significant metabolic consequences and has been explored for therapeutic purposes. nih.gov

Inhibitors of methionine synthase often mimic one of its substrates, such as 5-methyltetrahydrofolate or homocysteine. nih.gov For example, substituted benzimidazoles have been shown to act as competitive inhibitors. nih.gov While this compound does not share a strong structural similarity with the natural substrates, its components—an N-acetylated amino acid and glycine (B1666218)—could potentially interact with the enzyme's binding pockets. Studies have shown that glycine and methionine can relieve the inhibitory effects of acetic acid in E. coli fermentation, suggesting complex metabolic interactions involving these amino acids. nih.gov

Assessment of Signal Peptidase (e.g., LepB) Inhibitory Activity

Bacterial type I signal peptidases (SPases), such as LepB from E. coli, are essential enzymes that cleave N-terminal signal peptides from proteins destined for secretion. griffith.edu.aunih.gov Their unique catalytic mechanism (Ser-Lys dyad in prokaryotes vs. Ser-His in eukaryotes) makes them attractive targets for novel antibiotics. griffith.edu.au

Research has demonstrated that peptides designed to mimic the signal sequence can act as inhibitors of LepB. nih.gov For instance, peptides containing specific motifs around the cleavage site (P3 to P3' region) have shown inhibitory activity, with some having IC50 values in the sub-milligram per milliliter range. nih.gov The inhibitory potential is often linked to a slower rate of release from the enzyme. griffith.edu.au The peptide-like structure of this compound, which consists of N-acetyl-β-alanine linked to glycine, could potentially interact with the substrate-binding groove of LepB, suggesting a possible, albeit likely weak, inhibitory role.

Table 2: Investigated LepB Peptide Inhibitors

| Peptide Identifier | Sequence | IC50 (mg/mL) nih.gov | Key Structural Feature |

|---|---|---|---|

| Peptide 08 | TWAAIE | 0.446 | Mimics P3 to P3' region of an inhibitory protein. |

| Peptide 09 | VGGGTWAAIE | 0.761 | Extended N-terminus of an inhibitory sequence. |

| Peptide 10 | GGTWAAIE | 0.389 | Truncated version of Peptide 09. |

Analysis of Other Hydrolase and Enzyme Interactions

The amide bond in this compound makes it a potential substrate or inhibitor for various hydrolases, such as peptidases and amidases. The family of N-acyl-L-amino acids, to which the components of this molecule belong, are involved in various biological processes. drugbank.com Enzymes like glycine N-acyltransferase utilize acyl-CoA thioesters and glycine to form N-acylglycines. nih.gov This suggests that cellular machinery exists to process molecules with similar structures.

Furthermore, synthetic peptides containing glycine and alanine (B10760859) repeats have been shown to inhibit ubiquitin-dependent proteolysis, not by blocking the proteasome directly, but potentially by destabilizing the interaction of ubiquitinated substrates with it. nih.gov This indicates that even simple peptide structures can have significant and specific modulatory effects on complex enzymatic pathways.

Role as a Biochemical Precursor or Intermediate in Designed Pathways

Integration into Synthetic Biochemical Routes and Pathways

There is currently no scientific evidence to suggest the integration of this compound into established synthetic biochemical routes or pathways. Natural metabolic pathways primarily utilize simpler, more common molecules. The introduction of a synthetic compound like this compound would likely require engineered enzymes or pathways, and research in this specific area has not been reported.

Utilization as a Building Block for Complex Biomolecule Synthesis

The potential of this compound as a building block for the synthesis of more complex biomolecules has not been explored in the available literature. While its structure contains functional groups (amide, carboxylic acid) that are common in biological molecules and could theoretically be used in peptide or other polymer synthesis, there are no documented instances of its use in this capacity.

Studies on Molecular Recognition and Ligand-Target Binding Specificity

Detailed studies on the molecular recognition and ligand-target binding specificity of this compound are not available. Understanding how a molecule is recognized by a biological target and the specifics of its binding are fundamental to pharmacology and molecular biology. Such studies typically involve techniques like X-ray crystallography, NMR spectroscopy, and various binding assays. The absence of such research for this particular compound means its binding characteristics and potential biological targets are unknown.

Advanced Analytical Methodologies for Detection and Quantification of 2 3 Acetamidopropanamido Acetic Acid in Research Matrices

Chromatographic Separation Techniques

Chromatographic methods are fundamental to the analysis of 2-(3-acetamidopropanamido)acetic acid, enabling its separation from other components within a sample matrix. The choice of technique is primarily dictated by the physicochemical properties of the analyte and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of non-volatile and polar compounds like this compound. Method development involves the optimization of various parameters to achieve efficient separation with good resolution and peak shape.

Reverse-Phase HPLC (RP-HPLC) is the most common mode of HPLC used for the separation of a wide range of organic molecules. For a polar compound such as this compound, careful selection of the stationary and mobile phases is crucial.

A typical RP-HPLC system for this analysis would utilize a C18 stationary phase, which provides a non-polar surface for interaction. The mobile phase would likely consist of a polar solvent system, such as a mixture of water and a more non-polar organic solvent like acetonitrile (B52724) or methanol. To improve peak shape and retention of the acidic analyte, an acid modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid group. Gradient elution, where the proportion of the organic solvent is gradually increased, is often employed to ensure the timely elution of all components with good resolution.

Table 1: Illustrative Reverse-Phase HPLC Parameters for the Analysis of Polar Acidic Compounds

| Parameter | Condition |

| Stationary Phase | C18 (e.g., 5 µm particle size, 100 Å pore size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 210 nm or Mass Spectrometry |

Ion Exclusion Chromatography (IEC) is a powerful technique specifically designed for the separation of organic acids. This method utilizes a stationary phase with fixed ionic groups that repel sample ions of the same charge. For the analysis of this compound, a cation-exchange resin in the H+ form would be used.

In this technique, the separation mechanism is based on the degree of ionization of the analyte. The ionized form of the acid is excluded from the pores of the stationary phase and elutes early, while the non-ionized form can penetrate the pores and is retained longer. The mobile phase is typically a dilute strong acid, such as sulfuric acid, which keeps the analyte in its protonated, non-ionized form to varying degrees, allowing for separation based on pKa values.

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally not suitable for non-volatile and polar compounds like this compound. To make the compound amenable to GC analysis, a chemical derivatization step is necessary to increase its volatility and thermal stability.

The most common derivatization strategy for compounds containing carboxylic acid and amide groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogens on the carboxylic acid and amide groups with trimethylsilyl (B98337) (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the analyte. Following derivatization, the sample can be injected into the GC-MS system for separation and detection.

High-Performance Liquid Chromatography (HPLC) Method Development

Mass Spectrometry-Based Detection and Characterization

Mass Spectrometry (MS) is an indispensable tool for the sensitive and selective detection and structural characterization of this compound. When coupled with a chromatographic separation technique, it provides a powerful analytical platform.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of small molecules in complex matrices. This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

For the analysis of this compound, electrospray ionization (ESI) would be the preferred ionization source due to the compound's polarity. The analysis could be performed in either positive or negative ion mode. In positive ion mode, the protonated molecule [M+H]+ would be selected as the precursor ion. In negative ion mode, the deprotonated molecule [M-H]- would be the precursor.

In the tandem mass spectrometer, the precursor ion is isolated and then fragmented through collision-induced dissociation (CID) to produce characteristic product ions. The transition from the precursor ion to a specific product ion is monitored in a mode known as multiple reaction monitoring (MRM), which provides exceptional selectivity and sensitivity.

Table 2: Hypothetical LC-MS/MS Parameters for the Quantification of this compound

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (m/z) | [M+H]+ |

| Product Ion 1 (m/z) | Fragment corresponding to loss of H2O |

| Product Ion 2 (m/z) | Fragment corresponding to loss of CO |

| Collision Energy | Optimized for each transition |

| Dwell Time | 100 ms |

The development of a robust LC-MS/MS method would involve the optimization of all these parameters to achieve the lowest possible limits of detection and quantification, ensuring accurate and reliable measurement of this compound in various research samples.

Quadrupole Time-of-Flight Mass Spectrometry (LC-qToF-MS) for High-Resolution Analysis

Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-qToF-MS) has emerged as a powerful tool for the analysis of small molecules like this compound. This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer. High-resolution mass spectrometry (HRMS) is particularly advantageous for distinguishing the target analyte from endogenous matrix components with similar nominal masses, thereby enhancing selectivity and specificity. sannova.net

The Q-TOF instrument provides the capability to acquire full-scan mass spectra with high mass accuracy (typically <5 ppm), enabling confident identification of the analyte based on its exact mass. ub.edu Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed to obtain structural information. In this mode, the precursor ion corresponding to this compound is selected by the quadrupole, fragmented in a collision cell, and the resulting product ions are analyzed by the high-resolution TOF analyzer. This provides a fragmentation pattern that serves as a structural fingerprint for the compound, further increasing the certainty of identification.

While triple quadrupole mass spectrometers have traditionally been the standard for quantitative analysis due to their high sensitivity in selected reaction monitoring (SRM) mode, modern Q-TOF instruments exhibit comparable quantitative performance. drugtargetreview.comnih.gov Advances in TOF technology have improved their sensitivity and dynamic range. oup.comnih.gov Targeted Q-TOF acquisition modes can achieve sensitivity that rivals or even exceeds that of triple quadrupole instruments in certain applications. nih.gov A key advantage of Q-TOF is its ability to perform both qualitative (non-targeted screening) and quantitative (targeted) analysis within a single analytical run, making it a versatile platform in research settings. nih.govresearchgate.net

Table 1: Comparison of Mass Spectrometry Platforms for Small Molecule Analysis

| Parameter | Triple Quadrupole (QqQ) MS | Quadrupole Time-of-Flight (Q-TOF) MS |

|---|---|---|

| Primary Application | Targeted Quantification | Qualitative and Quantitative Analysis, Unknown Screening |

| Typical Mass Resolution | Unit Resolution | High Resolution (e.g., 15,000 - 40,000 FWHM) ub.edu |

| Mass Accuracy | Low | High (<5 ppm) ub.edu |

| Common Acquisition Mode | Selected Reaction Monitoring (SRM) | Full Scan, Targeted MS/MS nih.gov |

| Sensitivity | Excellent for targeted analysis sannova.net | Good to Excellent, approaching QqQ with targeted modes nih.gov |

| Flexibility | Limited to pre-selected transitions | High; allows for retrospective data analysis |

Chemical Derivatization Strategies for Enhanced Analytical Performance

Derivatization for Improved Ionization Efficiency and Fragmentation in Mass Spectrometry

In the context of LC-MS, derivatization can be used to enhance the ionization efficiency of the analyte, leading to improved sensitivity. nih.govnih.gov For electrospray ionization (ESI), derivatization can introduce a permanently charged group or a moiety with high proton affinity, which facilitates the formation of gas-phase ions. spectroscopyonline.comtandfonline.com This is particularly useful for compounds that ionize poorly in their native form.

Furthermore, derivatization can be used to influence the fragmentation patterns observed in MS/MS analysis. spectroscopyonline.com By introducing a specific chemical group, fragmentation can be directed to occur at predictable locations, producing characteristic product ions that are ideal for selective and sensitive quantification. This control over fragmentation can increase the confidence in peptide identification and the robustness of quantitative assays. chromatographyonline.com Strategies can involve tagging the N-terminal amine or the C-terminal carboxyl group to introduce a "charge-remote" or "charge-fixed" site that dictates the fragmentation pathway.

Table 3: Derivatization Strategies for Enhanced Mass Spectrometry Performance

| Strategy | Example Reagent | Target Group | Improvement |

|---|---|---|---|

| Introduction of a permanent positive charge | Girard's Reagent T | Carboxyl (after activation) | Enhanced ESI+ ionization efficiency spectroscopyonline.com |

| Increasing proton affinity | (unavailable) | Amine/Carboxyl | Improved ESI+ ionization |

| Controlling fragmentation | (unavailable) | N-terminus | Predictable fragmentation for confident identification spectroscopyonline.com |

| Improving chromatographic retention | Silylating agents (e.g., MSTFA) | Amine, Carboxyl | Increased hydrophobicity for reverse-phase LC numberanalytics.com |

Optimization of Derivatization Reaction Conditions (Time, Temperature, Reagents)

For a derivatization reaction to be suitable for quantitative analysis, it must be reproducible, efficient, and proceed to completion. numberanalytics.comnih.gov This requires careful optimization of the reaction conditions. researchgate.net Key parameters that must be systematically investigated include the choice of derivatization reagent, reaction time, temperature, pH, and the ratio of reagent to analyte. numberanalytics.comnih.gov

Reagents : The chosen reagent should be highly specific to the target functional group to minimize side reactions and the formation of byproducts. numberanalytics.com

Time and Temperature : The kinetics of the reaction must be understood. An optimal temperature will accelerate the reaction to completion in a reasonable timeframe without causing thermal degradation of the analyte or the resulting derivative. researchgate.netnih.gov Reaction time must be sufficient to ensure maximum conversion. nih.gov For example, studies on amino acid derivatization have investigated temperatures ranging from 30-90°C and times from 5 to 30 minutes to find the ideal conditions. researchgate.net

Solvent and pH : The reaction medium, including the solvent and pH, can have a profound effect on the reaction efficiency. For instance, the derivatization of amino acids with fluorescamine (B152294) is pH-dependent. nih.gov

The optimization process often involves a systematic approach, such as a one-factor-at-a-time or a design of experiments (DoE) methodology, to identify the conditions that yield the highest and most consistent derivatization efficiency.

Table 4: Example of Parameters for Derivatization Optimization

| Parameter | Range Investigated | Optimal Condition | Rationale |

|---|---|---|---|

| Temperature | 30 - 90 °C | 55 °C | Balances reaction rate with derivative stability. researchgate.net |

| Time | 5 - 30 min | 10 min | Ensures reaction completion without degradation. researchgate.net |

| Reagent Molar Excess | 2x - 10x | 5x | Drives reaction to completion without excessive background. |

| pH | 7.0 - 10.0 | 9.0 | Maximizes reactivity of the target functional group (e.g., amine). nih.gov |

Quantitative Analytical Method Validation for Research Applications

Before an analytical method can be reliably used for quantitative analysis in research, it must undergo validation. Method validation is the process of demonstrating that the analytical procedure is suitable for its intended purpose. nce.ac.in Key parameters evaluated include linearity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netijper.org

Determination of Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Linearity : Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. nce.ac.in It is typically assessed by analyzing a series of calibration standards at different concentrations. The resulting data are plotted (signal vs. concentration) and a linear regression is applied. The quality of the fit is commonly evaluated by the coefficient of determination (R²), which should ideally be ≥0.99. ijper.org

Limit of Detection (LOD) : The LOD is the lowest concentration of an analyte in a sample that can be reliably detected but not necessarily quantified with acceptable accuracy and precision. ut.ee It is often determined based on the signal-to-noise ratio (S/N), where the LOD is the concentration that produces a signal that is three times the noise level (S/N ≥ 3). ijper.org

Limit of Quantification (LOQ) : The LOQ represents the lowest concentration of an analyte that can be quantitatively determined with a specified level of accuracy and precision. ut.ee The LOQ is crucial for determining the lower end of the useful analytical range of the method. It is commonly established as the concentration that results in a signal-to-noise ratio of ten (S/N ≥ 10). ijper.org For LC-MS/MS methods, LOD and LOQ values can reach the low µg/kg or ng/mL range, depending on the analyte and matrix. researchgate.net

Table 5: Typical Validation Parameters and Acceptance Criteria

| Parameter | Definition | Common Acceptance Criterion |

|---|---|---|

| Linearity (R²) | The coefficient of determination for the calibration curve. nce.ac.in | ≥ 0.99 ijper.org |

| Limit of Detection (LOD) | Lowest concentration with a signal distinguishable from noise. ut.ee | Signal-to-Noise Ratio ≥ 3 ijper.org |

| Limit of Quantification (LOQ) | Lowest concentration measured with acceptable precision and accuracy. ut.ee | Signal-to-Noise Ratio ≥ 10 ijper.org |

Assessment of Specificity, Selectivity, and Matrix Interference

Specificity and selectivity are critical parameters that define an analytical method's ability to measure the intended analyte accurately and without ambiguity.

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. For this hypothetical study, specificity was confirmed by analyzing blank human plasma samples from six different sources. The resulting chromatograms showed no significant signal at the retention time corresponding to this compound or its stable isotope-labeled internal standard (SIL-IS).

Selectivity refers to the ability of the method to differentiate and quantify the analyte in the presence of other, potentially interfering, substances in the sample. To evaluate selectivity, blank plasma samples were spiked with structurally similar compounds, known metabolites, and commonly co-administered medications. The analysis demonstrated no detectable interference at the analyte's specific mass transition.

Matrix Interference , also known as the matrix effect, is the alteration of ionization efficiency by co-eluting compounds from the sample matrix. This was assessed by comparing the peak response of the analyte in a neat solution to its response in post-extraction spiked plasma samples from six different lots. The matrix factor (MF) was calculated, with results showing minimal ion suppression or enhancement, well within the acceptable limits of 0.85 to 1.15.

Table 1: Hypothetical Selectivity and Matrix Effect Data This table contains interactive elements. You can sort the data by clicking on the column headers.

| Parameter | Potential Interferent / Matrix Lot | Analyte Peak Area Response | Interference Observed (%) | Matrix Factor (MF) |

|---|---|---|---|---|

| Selectivity | Acetamidopropanamide | < 0.1% of LLOQ | < 0.1 | N/A |

| Selectivity | N-Acetyl-β-alanine | < 0.1% of LLOQ | < 0.1 | N/A |

| Selectivity | Glycine (B1666218) | < 0.1% of LLOQ | < 0.1 | N/A |

| Matrix Effect | Plasma Lot 1 | 98,754 | N/A | 0.99 |

| Matrix Effect | Plasma Lot 2 | 101,233 | N/A | 1.01 |

| Matrix Effect | Plasma Lot 3 | 96,543 | N/A | 0.97 |

| Matrix Effect | Plasma Lot 4 (Hemolyzed) | 94,881 | N/A | 0.95 |

| Matrix Effect | Plasma Lot 5 (Lipemic) | 103,500 | N/A | 1.04 |

| Matrix Effect | Plasma Lot 6 | 99,987 | N/A | 1.00 |

Evaluation of Method Repeatability, Reproducibility, and Robustness

Repeatability (intra-assay precision) assesses the precision of the method over a short interval under the same operating conditions. It was determined by analyzing six replicate Quality Control (QC) samples at three concentrations (low, medium, and high) within a single analytical run. The percentage relative standard deviation (%RSD) was calculated for each concentration level.

Reproducibility (inter-assay precision) evaluates the precision of the method across different analytical runs, conducted on different days. This was assessed by analyzing the three levels of QC samples in six different runs over three days. The %RSD was calculated for the combined results from all runs.

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For this LC-MS/MS method, robustness was evaluated by introducing minor changes to the mobile phase composition (±2% organic content), column temperature (±5°C), and flow rate (±5%). The impact of these changes on the quantification of the medium QC sample was evaluated. The results showed that the %RSD of the measurements under these varied conditions remained within acceptable limits, demonstrating the method's robustness.

Table 2: Hypothetical Precision and Robustness Data This table contains interactive elements. You can sort the data by clicking on the column headers.

| Parameter | QC Level / Condition | Mean Concentration (ng/mL) | Standard Deviation | %RSD |

|---|---|---|---|---|

| Repeatability | Low QC (15 ng/mL) | 14.8 | 0.59 | 4.0 |

| Repeatability | Medium QC (150 ng/mL) | 151.2 | 4.54 | 3.0 |

| Repeatability | High QC (1500 ng/mL) | 1485.0 | 37.13 | 2.5 |

| Reproducibility | Low QC (15 ng/mL) | 15.2 | 0.91 | 6.0 |

| Reproducibility | Medium QC (150 ng/mL) | 149.1 | 6.71 | 4.5 |

| Reproducibility | High QC (1500 ng/mL) | 1510.5 | 52.87 | 3.5 |

| Robustness | Flow Rate (+5%) | 152.1 | 5.17 | 3.4 |

| Robustness | Temp (-5°C) | 148.8 | 6.25 | 4.2 |

| Robustness | Organic Phase (-2%) | 147.9 | 7.10 | 4.8 |

Based on comprehensive searches for scientific literature, there are no specific computational studies available for the chemical compound "this compound." Research applying molecular docking, pharmacophore modeling, molecular dynamics simulations, free binding energy calculations, or quantum chemical analysis directly to this molecule could not be identified.

Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. The creation of such content without published data would result in speculation and would not adhere to the required standards of scientific accuracy.

Computational Approaches in the Study of 2 3 Acetamidopropanamido Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Studies for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. asianpubs.org This method is effective for determining the optimized molecular geometry, vibrational frequencies, and other key molecular properties. For a molecule like 2-(3-Acetamidopropanamido)acetic acid, DFT calculations, often using functionals such as B3LYP combined with a basis set like 6-311++G(d,p), can elucidate its three-dimensional conformation and the spatial arrangement of its atoms. asianpubs.org

Theoretical calculations for structurally similar molecules, such as N-acetylated amino acids, have demonstrated that DFT is a reliable method for predicting geometric parameters and vibrational spectra. nih.govresearchgate.net These studies typically show a strong correlation between theoretically obtained parameters and experimental data from techniques like X-ray diffraction. asianpubs.orgresearchgate.net For this compound, a full geometry optimization using DFT would reveal bond lengths, bond angles, and dihedral angles, providing a precise model of its structure.

Furthermore, DFT calculations can predict various electronic properties, including dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly insightful as it highlights the electron density distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov In this compound, the oxygen atoms of the carboxyl and amide groups would be expected to show negative electrostatic potential, indicating them as sites susceptible to electrophilic attack, while the hydrogen atoms of the amide and carboxyl groups would exhibit positive potential.

Table 1: Representative Predicted Molecular Properties of an N-Acetylated Amino Acid Derivative (N-acetyl-L-cysteine) using DFT

| Property | Calculated Value |

| Optimization Method | DFT/B3LYP |

| Basis Set | 6-31G+(d) |

| Total Dipole Moment | Value would be calculated in Debye |

| Molecular Electrostatic Potential (MEP) | Regions of negative potential around oxygen atoms, positive potential around acidic and amide protons would be identified. |

This table is illustrative, based on typical DFT study findings for analogous molecules like N-acetylcysteine, as direct data for this compound is not available in the cited literature. mdpi.com

HOMO-LUMO Analysis and Electronic Transition Characterization

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO, acting as an electron donor, is related to the ionization potential, while the LUMO, an electron acceptor, is related to the electron affinity. mit.edu

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net A large energy gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap indicates that the molecule is more reactive. nih.gov

For this compound, the HOMO is expected to be localized on the electron-rich regions, such as the oxygen and nitrogen atoms of the amide and carboxyl groups, which have lone pairs of electrons. The LUMO is likely distributed over the carbonyl carbons and the carboxylic acid group, which can act as electron-accepting sites.

DFT calculations can precisely determine the energies of these orbitals. mdpi.com Analysis of related molecules, such as N-acetylglycine and other acetamide (B32628) derivatives, shows that the HOMO-LUMO gap can be effectively calculated to predict molecular behavior. asianpubs.orgresearchgate.net Time-dependent DFT (TD-DFT) can further be used to characterize the electronic transitions, predicting the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the excitation of electrons from occupied to unoccupied orbitals. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Data from DFT Calculations on Analogous Molecules

| Molecule/Parameter | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

| N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine nih.gov | -5.212 | -2.047 | 3.165 |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate nih.gov | -0.26751 | -0.18094 | 0.08657 |

This table presents data from existing literature on different complex organic molecules to illustrate the typical values obtained from DFT calculations. These values are not directly for this compound but serve as a reference for the types of results generated in such studies.

By calculating these quantum chemical descriptors, a comprehensive profile of the electronic properties and reactivity of this compound can be established, guiding further experimental studies.

Future Directions and Emerging Research Avenues for 2 3 Acetamidopropanamido Acetic Acid

Exploration of Novel Biochemical Targets and Therapeutic Relevance

Currently, there is a lack of specific research identifying the biochemical targets of 2-(3-acetamidopropanamido)acetic acid and its potential therapeutic relevance. Future investigations could explore its interaction with various enzymes and receptors, drawing parallels from related acetamide-containing compounds. For instance, understanding the metabolism of acetamide (B32628) is crucial, as it is a known metabolite of various xenobiotics and has been studied in the context of its potential toxicity and role as a possible carcinogen. nih.govhmdb.ca Research into how the structural modifications in this compound influence these pathways could reveal novel therapeutic opportunities. For example, studies on other organic acids have demonstrated therapeutic potential in various contexts, such as the use of tadalafil (B1681874) in acetic acid-induced gastric ulcers in rats, highlighting how related structures can modulate biological pathways. nih.gov

Development of Advanced Synthetic Strategies for Scalable Production and Analog Libraries

While specific, scalable synthetic strategies for this compound are not detailed in the current literature, general principles of peptide and amide bond formation would be applicable. Future research should focus on developing efficient and cost-effective synthetic routes. Methodologies like the Cativa process, used for industrial acetic acid production, showcase the importance of optimized catalytic systems for scalable chemical manufacturing. researchgate.net Similarly, strategies employed for the synthesis of related compounds, such as the Friedel-Crafts acylation for the removal of acetic acid from bio-oils, could be adapted to create derivatives of this compound. researchgate.netrsc.org The development of a robust synthetic platform would not only enable large-scale production for further studies but also facilitate the creation of analog libraries to explore structure-activity relationships.

Integration with Multi-Omics Approaches in Systems Biochemistry Research

The application of multi-omics approaches to study this compound is a completely unexplored area. Systems biochemistry, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, could provide a holistic view of the compound's effects on biological systems. nih.govresearchgate.net For instance, multi-omics has been used to understand the mode of action of antibiotics and to analyze acetic acid tolerance in yeast. nih.govnih.govelifesciences.orgresearchgate.net Similar approaches could elucidate the cellular response to this compound, identifying affected metabolic pathways and potential protein targets. This would be instrumental in understanding its mechanism of action and identifying potential biomarkers for its effects.

Potential Applications in Supramolecular Chemistry and Self-Assembly of Peptide Amphiphiles

The structure of this compound, containing both amide and carboxylic acid functionalities, suggests its potential as a building block in supramolecular chemistry. While no studies have specifically investigated this compound, research on peptide amphiphiles (PAs) provides a strong basis for future exploration. nih.govnih.govelsevierpure.com PAs are known to self-assemble into various nanostructures, driven by hydrophobic interactions and hydrogen bonding. nih.govresearchgate.net The acetamido and acetic acid moieties of this compound could participate in hydrogen bonding networks, potentially leading to the formation of novel supramolecular architectures. nih.govyu.edu.jo Investigating the self-assembly properties of this molecule and its derivatives could open doors to applications in biomaterials, drug delivery, and tissue engineering.

Advancements in Computational Modeling for De Novo Design and Lead Optimization

Computational modeling and de novo design represent powerful tools for predicting the properties and biological activities of novel compounds. nih.govnih.gov Although no computational studies have been performed on this compound, these methods could be employed to predict its binding affinity to various protein targets and to design analogs with enhanced therapeutic properties. nih.govbiorxiv.org Quantum chemical calculations, which have been used to study the vibrational spectra and dimerization of acetic acid, could provide insights into the molecular properties and intermolecular interactions of this compound. researchgate.netresearchgate.net Such in silico studies would significantly accelerate the discovery and optimization of lead compounds based on this scaffold.

Mechanistic Investigations of Biochemical Pathways Involving Acetamide Metabolism

Understanding the metabolic fate of this compound is fundamental to evaluating its biological activity and potential toxicity. The acetamide group is a key structural feature, and its metabolism is an area of active research. nih.gov For example, the metabolism of thioacetamide (B46855) to acetamide has been studied in rat hepatocytes. nih.gov Furthermore, the biotransformation of chloroacetamide herbicides often involves modifications of the acetamide moiety. researchgate.netacs.org Future mechanistic studies should investigate the enzymatic pathways responsible for the breakdown of this compound, identifying the enzymes involved and the resulting metabolites. This knowledge is crucial for predicting its pharmacokinetic profile and potential drug-drug interactions.

Q & A

Q. What are the key steps in synthesizing 2-(3-Acetamidopropanamido)acetic acid, and what reagents are critical for ensuring high yield and purity?

The synthesis typically involves multi-step reactions, including:

- Amino group protection : Use of benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect reactive amines during intermediate steps .

- Coupling reactions : Activation of carboxylic acids with reagents like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC), paired with N-hydroxysuccinimide (NHS) to form stable amide bonds .

- Deprotection and purification : Final deprotection using trifluoroacetic acid (TFA) or hydrogenolysis, followed by high-performance liquid chromatography (HPLC) to isolate the compound with >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- X-ray crystallography : Resolves stereochemistry and confirms the spatial arrangement of functional groups (e.g., acetamido and propionamide moieties) .

- NMR spectroscopy : 1H and 13C NMR identify proton environments and carbon backbone connectivity, with COSY and HSQC experiments mapping coupling interactions .

- FT-IR spectroscopy : Validates amide bond formation (C=O stretch at ~1650 cm⁻¹) and hydroxyl/acetyl groups .

Advanced Research Questions

Q. How can researchers design experiments to investigate the role of this compound in PROTACs for targeted protein degradation?

- Linker integration : Incorporate the compound as a hydrophilic linker between E3 ligase binders and target protein ligands to enhance solubility and proteasome recruitment .

- Conjugation strategies : Use the terminal carboxylic acid group for amide bond formation with target ligands and the amino group for E3 ligase binder attachment .

- In vitro validation : Perform ubiquitination assays (e.g., Western blot for polyubiquitin chains) and cell viability studies to assess degradation efficiency .

Q. What strategies can resolve contradictions in reported biological activities of this compound across different studies?

- Comparative assays : Replicate experiments under standardized conditions (e.g., pH, temperature, cell lines) to isolate variable outcomes .

- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., acetamido or propionamide) to identify critical moieties for activity .

- Dose-response analysis : Evaluate activity across a concentration gradient (e.g., 1–200 μM) to distinguish specific effects from off-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.